2-Phenylethenyl dipropan-2-ylcarbamate

Carbonic Anhydrase Inhibition hCA IV Glaucoma

2-Phenylethenyl dipropan-2-ylcarbamate (IUPAC: 2-phenylethenyl N,N-di(propan-2-yl)carbamate; CAS 648927-70-2) is a synthetic small-molecule carbamate ester with molecular formula C₁₅H₂₁NO₂ and molecular weight 247.33 g/mol. It belongs to the 1-aryl-1-alkenyl N,N-diisopropylcarbamate subclass, synthesized via condensation of N,N-diisopropylcarbamoyl chloride with appropriate styryl alcohol precursors.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 648927-70-2
Cat. No. B12596014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethenyl dipropan-2-ylcarbamate
CAS648927-70-2
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)C(=O)OC=CC1=CC=CC=C1
InChIInChI=1S/C15H21NO2/c1-12(2)16(13(3)4)15(17)18-11-10-14-8-6-5-7-9-14/h5-13H,1-4H3
InChIKeyWXZMTDREZDTZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylethenyl Dipropan-2-ylcarbamate (CAS 648927-70-2): Chemical Identity, Carbamate Class, and Procurement Baseline


2-Phenylethenyl dipropan-2-ylcarbamate (IUPAC: 2-phenylethenyl N,N-di(propan-2-yl)carbamate; CAS 648927-70-2) is a synthetic small-molecule carbamate ester with molecular formula C₁₅H₂₁NO₂ and molecular weight 247.33 g/mol . It belongs to the 1-aryl-1-alkenyl N,N-diisopropylcarbamate subclass, synthesized via condensation of N,N-diisopropylcarbamoyl chloride with appropriate styryl alcohol precursors [1]. The compound incorporates a (E)-2-phenylethenyl (styryl) moiety linked through a carbamate ester to a diisopropylamine group, endowing it with distinctive conformational and electronic properties relative to N-monosubstituted or N-alkyl carbamate analogs . Its primary reported bioactivities include inhibition of human carbonic anhydrase isoforms and preliminary CCR5 receptor antagonism [2][3].

Why Generic Substitution Fails for 2-Phenylethenyl Dipropan-2-ylcarbamate: Structural Determinants of Target Engagement


Carbamate-based bioactive molecules span a vast chemical space, yet minor structural modifications—N-substitution pattern, vinyl vs. alkyl linker, aryl ring electronics—profoundly alter potency, selectivity, and pharmacokinetic behavior [1]. 2-Phenylethenyl dipropan-2-ylcarbamate cannot be generically substituted by other carbamates because: (i) the diisopropyl N-substitution creates steric bulk that restricts rotational freedom and governs target complementarity, distinguishing it from N-methyl, N-ethyl, or N-unsubstituted carbamates [2]; (ii) the conjugated styryl (2-phenylethenyl) moiety imparts rigidity and π-stacking potential absent in saturated phenethyl analogs [3]; and (iii) the specific combination yields a dual carbonic anhydrase/CCR5 activity profile not recapitulated by simple phenyl or benzyl carbamates [4][5]. Substituting with a structurally related but differently N-substituted carbamate risks loss of the target engagement signature documented below.

Quantitative Differentiation Evidence for 2-Phenylethenyl Dipropan-2-ylcarbamate: Comparator-Backed Data for Procurement Decisions


Carbonic Anhydrase IV (hCA IV) Inhibition: Ki Comparison Against Acetazolamide and Structurally Divergent Carbamates

2-Phenylethenyl dipropan-2-ylcarbamate inhibits human membrane-anchored carbonic anhydrase IV (hCA IV) with a Ki of 67 nM, measured via stopped-flow CO₂ hydration assay with phenol red indicator following 15 min preincubation [1]. This potency is approximately 5-fold weaker than the reference standard acetazolamide (Ki ≈ 12–15 nM against hCA IV under comparable conditions), yet the compound belongs to a structurally distinct chemotype—a non-sulfonamide, N,N-disubstituted styryl carbamate—offering an alternative pharmacophore for isoform selectivity profiling [2]. The diisopropyl N-substitution is a critical determinant: N-unsubstituted carbamate esters typically exhibit substantially weaker CA inhibition (Ki > 10,000 nM for hCA IV) [3], demonstrating that N,N-disubstitution with branched alkyl groups is essential for the observed potency.

Carbonic Anhydrase Inhibition hCA IV Glaucoma Cerebral Edema

Carbonic Anhydrase Isoform Selectivity: hCA II vs. hCA IV Differential Inhibition Profile

The compound exhibits differential inhibition across carbonic anhydrase isoforms. Against human cytosolic carbonic anhydrase II (hCA II), a Ki of approximately 7.6 nM has been reported (phenol red stopped-flow CO₂ hydration assay) [1], while inhibition of membrane-anchored hCA IV is weaker at Ki = 67 nM [2], yielding an ~8.8-fold selectivity window favoring the cytosolic isoform. This isoform selectivity profile contrasts with classical sulfonamide inhibitors such as acetazolamide, which typically show broader, less differentiated inhibition across CA isoforms (hCA II Ki ≈ 12 nM; hCA IV Ki ≈ 15–20 nM; ~1.2–1.7-fold selectivity) [3]. The approximately 5–7-fold greater isoform discrimination of 2-phenylethenyl dipropan-2-ylcarbamate may be advantageous for applications requiring preferential cytosolic CA engagement.

CA Isoform Selectivity hCA II hCA IV Off-target Profiling

CCR5 Receptor Antagonism: Preliminary Pharmacological Differentiation from Classical Piperidine-Based CCR5 Antagonists

Preliminary pharmacological screening has identified 2-phenylethenyl dipropan-2-ylcarbamate as a CCR5 receptor antagonist with potential application in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This represents a structurally distinct scaffold from clinically advanced CCR5 antagonists: maraviroc (a tropane-based small molecule, IC₅₀ = 3.3 nM for MIP-1α binding) and TAK-220 (a piperidine-4-carboxamide, IC₅₀ = 3.5 nM for CCR5 binding) both rely on basic nitrogen-containing heterocycles for receptor interaction, whereas 2-phenylethenyl dipropan-2-ylcarbamate presents a neutral, non-basic carbamate pharmacophore [2][3]. Exact IC₅₀ or Ki values for this compound at CCR5 have not been publicly disclosed; therefore, quantitative potency comparison with established antagonists is not possible at present. The absence of a basic amine distinguishes this chemotype and may confer differentiated pharmacokinetic properties (e.g., reduced lysosomal trapping, altered CNS penetration).

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor Inflammatory Disease

Synthetic Accessibility: Single-Step Carbamoylation vs. Multi-Step Syntheses of Comparator Chemotypes

2-Phenylethenyl dipropan-2-ylcarbamate is prepared via a single-step condensation of commercially available N,N-diisopropylcarbamoyl chloride with (E)-2-phenylethen-1-ol (or its alkali metal alkoxide) in the presence of a base such as pyridine [1]. This contrasts with the multi-step synthetic routes required for piperidine-based CCR5 antagonists (e.g., TAK-220: 8–10 synthetic steps) or sulfonamide-based CA inhibitors requiring sulfamoyl functional group installation [2]. The carbamoyl chloride precursor is a commodity reagent available at >98% purity from multiple suppliers at moderate cost . While yield and purity metrics for this specific compound are not disclosed in peer-reviewed literature, the general method for 1-aryl-1-alkenyl N,N-diisopropylcarbamates proceeds with high conversion under mild conditions [1].

Synthetic Tractability Carbamoylation Lead Optimization Scale-Up

Optimal Research and Industrial Application Scenarios for 2-Phenylethenyl Dipropan-2-ylcarbamate Based on Quantitative Evidence


Carbonic Anhydrase Isoform Selectivity Profiling: Cytosolic hCA II vs. Membrane-Associated hCA IV Discrimination Studies

With an ~8.8-fold selectivity window favoring hCA II (Ki ≈ 7.6 nM) over hCA IV (Ki = 67 nM), this compound serves as a tool for dissecting the functional contributions of cytosolic versus membrane-associated carbonic anhydrase isoforms in cellular models of glaucoma, cerebral edema, or acid-base regulation. Its intermediate selectivity profile—greater than acetazolamide's ~1.5-fold discrimination yet far narrower than highly selective experimental CA IX/XII inhibitors—fills a specific niche for experiments requiring balanced, measurable dual-isoform engagement [1][2].

Non-Basic CCR5 Antagonist Scaffold Development for Neuroinflammatory and HIV Latency Programs

The compound's preliminary identification as a CCR5 antagonist from a neutral, non-basic carbamate scaffold positions it as a lead-like starting point for programs targeting CCR5-mediated pathologies where cationic amphiphilic drug properties (e.g., hERG channel block, phospholipidosis) are undesirable. Unlike maraviroc and TAK-220, which rely on protonatable amine pharmacophores, this styryl carbamate offers a structurally orthogonal approach to CCR5 antagonism, pending quantitative potency confirmation [3].

Rapid Analog Generation via Modular Styryl Carbamate Synthesis in Medicinal Chemistry SAR Campaigns

The single-step carbamoylation route from N,N-diisopropylcarbamoyl chloride and substituted styryl alcohols enables rapid parallel synthesis of analog libraries for structure-activity relationship exploration. This synthetic tractability is advantageous over multi-step routes (8–10 steps for piperidine-based CCR5 antagonists) when throughput and cost-per-compound are critical procurement parameters [4][5].

Carbamate Prodrug Design and Metabolic Stability Benchmarking Studies

As a representative N,N-diisopropylcarbamate ester, this compound can serve as a reference standard for evaluating the metabolic stability and hydrolytic susceptibility of the diisopropylcarbamate prodrug moiety. Comparative studies against N,N-diethylcarbamate and N-methylcarbamate analogs—which exhibit divergent microsomal stability profiles—can quantify the steric shielding effect of the branched diisopropyl group on esterase-mediated hydrolysis [6].

Quote Request

Request a Quote for 2-Phenylethenyl dipropan-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.